molecular formula C18H19NO5S2 B2629402 ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 895458-25-0

ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2629402
CAS No.: 895458-25-0
M. Wt: 393.47
InChI Key: CTBYBFRWWPNQHD-UHFFFAOYSA-N
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Description

Thiophene derivatives are a class of organic compounds that contain a thiophene ring, a five-membered aromatic ring with one sulfur atom . They are known for their diverse properties and applications, including their use in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also has an acetamido group and a phenylsulfonyl group attached to it, which could influence its reactivity and properties.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can react with different nucleophiles and electrophiles to form new heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Thiophene derivatives, in general, are known for their stability and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The title compound, closely related to the query chemical, was synthesized via base catalytic reaction, demonstrating its potential in the development of novel organic structures. The molecule exhibits significant planarity in its fused thienopyrimidinone ring system, with specific dihedral angles to the phenyl ring, showcasing its unique geometric configuration and the importance of intermolecular interactions such as C—H⋯O and C—H⋯π in stabilizing crystal packing (Hu, Chen, Xie, & Liu, 2007).

Biological Activity

A series of novel compounds, including derivatives similar to the query chemical, were synthesized and showed considerable antibacterial and antifungal activities against a range of pathogenic strains. This indicates the compound's potential utility in medicinal chemistry, particularly in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antitumor Applications

Novel diarylsulfonylurea derivatives, which include structures analogous to the chemical , were synthesized and evaluated for their antitumor activity. Selected compounds demonstrated broad-spectrum antitumor activities, highlighting the potential of these chemicals in cancer research and therapy development (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Chemical Synthesis and Modification

The query compound's related structures have been utilized in various synthetic processes, demonstrating their versatility as intermediates in the production of complex organic molecules. These processes often involve modifications to the cyclopentene and thiophene rings, leading to compounds with potential applications in materials science and organic chemistry (Gataullin et al., 2001).

Properties

IUPAC Name

ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-2-24-18(21)16-13-9-6-10-14(13)25-17(16)19-15(20)11-26(22,23)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBYBFRWWPNQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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